N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLOCTANEHYDRAZIDE
Overview
Description
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with morpholine to form 4,6-dimorpholin-4-yl-1,3,5-triazine. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of new functionalized triazine derivatives .
Scientific Research Applications
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These interactions disrupt key signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)benzohydrazide
- (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-ethylurea
Uniqueness
Compared to similar compounds, N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide is unique due to its specific hydrazide functional group and the presence of a long alkyl chain.
Properties
IUPAC Name |
N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methyloctanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N7O3/c1-3-4-5-6-7-8-17(28)24-25(2)18-21-19(26-9-13-29-14-10-26)23-20(22-18)27-11-15-30-16-12-27/h3-16H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVUPSRIBDSRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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